(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
This compound features a Z-configured acrylonitrile core linked to a 4-hydroxy-3-methoxyphenyl group and a 4-(4-nitrophenyl)thiazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antitumor or antimicrobial agents .
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-18-9-12(2-7-17(18)23)8-14(10-20)19-21-16(11-27-19)13-3-5-15(6-4-13)22(24)25/h2-9,11,23H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKBYJKIWLZOMA-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with the Acryloyl Group: The thiazole derivative can then be coupled with an acryloyl chloride derivative in the presence of a base to form the acrylonitrile moiety.
Introduction of the Phenolic and Nitro Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives, including those with similar structures to the target compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, such as HepG2 and MCF7, with IC50 values ranging from 0.20 to 2.58 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.25 |
| Compound B | MCF7 | 1.50 |
| Compound C | DLD1 | 2.00 |
Other Biological Activities
In addition to its anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities. Research into related compounds has shown that they can inhibit inflammatory cytokines and exhibit antibacterial effects against various pathogens.
Table: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of tumor cell proliferation |
| Anti-inflammatory | Reduction in cytokine levels |
| Antimicrobial | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Compound A : (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
- Key Difference : Fluorophenyl substituent (electron-withdrawing) vs. nitrophenyl in the target compound.
Compound B : (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Key Difference: Replacement of the hydroxy-methoxyphenyl group with a 3-chloro-2-methylphenylamino group.
- Impact: The amino group introduces basicity, while the chloro and methyl groups increase hydrophobicity, likely altering membrane permeability compared to the target compound.
Compound C : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Key Difference : Triazole-pyrazole-thiazole hybrid vs. the simpler thiazole-acrylonitrile backbone in the target compound.
- Impact : The hybrid structure in Compound C may offer greater conformational flexibility but reduced planarity, affecting π-π stacking interactions in crystal packing.
Crystallographic and Conformational Analysis
- Target Compound : The nitro group’s steric bulk and polarity likely disrupt molecular planarity, leading to distinct crystal packing compared to halogenated analogs.
- Halogenated Analogs (Compounds A, C) : Fluorine and chlorine substituents result in isostructural crystals with triclinic symmetry (P¯I) and two independent molecules per asymmetric unit. Slight adjustments in packing occur due to halogen size differences .
- Planarity : The target compound’s nitro group may induce torsional strain, reducing planarity compared to the fluorophenyl analog (Compound A), which is largely planar except for one perpendicular fluorophenyl group .
Antitumor Potential
- Target Compound : The 4-hydroxy-3-methoxyphenyl group is associated with antioxidant activity, which may synergize with the nitro-thiazole moiety’s cytotoxicity .
- Compound B: The chloro-methylanilino group could enhance DNA intercalation or kinase inhibition, but the absence of a hydroxy group may reduce antioxidant effects .
- Compound C : The triazole-pyrazole-thiazole framework has shown moderate antitumor activity in preliminary assays, though less potent than nitro-containing derivatives .
Solubility and Bioavailability
Physicochemical Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : Base-catalyzed condensation reactions are commonly employed for analogous acrylonitriles. For example, 3,4-dimethoxybenzaldehyde reacts with (4-substituted-phenyl)acetonitrile under basic conditions (e.g., NaOH/EtOH) to form the acrylonitrile core via Knoevenagel condensation . Optimization involves adjusting solvent polarity, temperature (typically 60–80°C), and base strength to enhance Z-isomer selectivity. Monitoring via TLC and recrystallization in ethanol improves purity .
Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. Key parameters include torsion angles between the thiazole and methoxyphenyl groups (e.g., C=C–C–N torsion ≈ 0–5° for Z-isomers) and hydrogen-bonding patterns stabilizing the geometry . For example, C–H⋯O/N interactions between the nitrophenyl and methoxyphenyl groups are observed in crystal lattices .
Q. What spectroscopic techniques are used to characterize this compound, and how are functional groups identified?
- Methodology :
- IR Spectroscopy : Stretching vibrations at ~2220 cm⁻¹ confirm the nitrile group. Aromatic C–H (3050–3100 cm⁻¹) and nitro-group asymmetrical stretching (~1520 cm⁻¹) are also observed .
- NMR : ¹H NMR shows methoxy protons as singlets (~δ 3.8–4.0 ppm). Olefinic protons in the Z-configuration appear as doublets (J ≈ 12–14 Hz) due to restricted rotation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, thiazole) influence the compound’s reactivity in cycloaddition reactions?
- Methodology : The nitro group enhances electrophilicity at the acrylonitrile’s β-carbon, facilitating dipolar cycloadditions with azomethine ylides. Computational studies (DFT) reveal lowered LUMO energies (~-1.5 eV) at the acrylonitrile moiety, correlating with increased reactivity . Experimental validation involves kinetic studies under varying dipole concentrations .
Q. How can discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved?
- Methodology :
DFT Simulations : Optimize geometry at the B3LYP/6-31G(d) level and calculate NMR shifts using gauge-including atomic orbitals (GIAO).
Solvent Effects : Apply the polarizable continuum model (PCM) to account for solvent polarity discrepancies.
Empirical Scaling : Adjust computed shifts using reference data for similar nitriles and thiazoles . For example, deviations >0.5 ppm in ¹³C NMR may indicate unaccounted crystal packing effects .
Q. What strategies address poor aqueous solubility for biological assays?
- Methodology :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance solubility, followed by enzymatic cleavage in vitro .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to solubilize the compound without altering bioactivity .
Q. How do hydrogen-bonding interactions in the crystal lattice affect physicochemical properties?
- Methodology : SC-XRD reveals intermolecular C–H⋯O/N bonds (2.5–3.0 Å) between the nitrophenyl and methoxyphenyl groups, which stabilize the Z-configuration and increase melting points (>200°C). Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% from H⋯O/N contacts) . Thermal gravimetric analysis (TGA) correlates decomposition temperatures with lattice stability .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how are structure-activity relationships (SAR) interpreted?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values are compared with analogs lacking the nitro group to assess its role .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations. SAR studies reveal that methoxy-to-hydroxy substitution reduces potency by 3–5 fold, likely due to altered hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
